4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Overview
Description
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors involved in various diseases, including cancer.
Mechanism of Action
Target of Action
The primary target of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the active site of CDK2 through essential hydrogen bonding . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the induction of apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. The compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Biochemical Analysis
Biochemical Properties
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound interacts with CDK2, inhibiting its activity and thereby affecting cell proliferation .
Cellular Effects
The compound exerts significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound binds to CDK2, inhibiting its activity . This interaction results in changes in gene expression and cell cycle progression, contributing to the compound’s anti-proliferative effects .
Metabolic Pathways
Given its inhibitory effects on CDK2, it is likely that the compound interacts with enzymes and cofactors involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-b]pyridine: Known for its anticancer and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine: Exhibits a range of biological activities, including antimicrobial and antitumor effects.
Uniqueness
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the chloro and cyano groups enhances its ability to interact with various biological targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN5/c7-5-4-3(1-8)11-12-6(4)10-2-9-5/h2H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQMAUCEIIBYOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856604 | |
Record name | 4-Chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004991-91-6 | |
Record name | 4-Chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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